molecular formula C7H6N2O6S B13514864 3-Nitro-5-sulfamoylbenzoic acid

3-Nitro-5-sulfamoylbenzoic acid

Cat. No.: B13514864
M. Wt: 246.20 g/mol
InChI Key: IQMGZORLUAGXCR-UHFFFAOYSA-N
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Description

3-Nitro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5N2O6S. It is a derivative of benzoic acid, characterized by the presence of nitro and sulfamoyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-sulfamoylbenzoic acid typically involves the nitration of 5-sulfamoylbenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzoic acid ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 3-amino-5-sulfamoylbenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Nitro-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid
  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
  • 3-Nitro-4-chloro-5-sulfamoylbenzoic acid

Uniqueness

3-Nitro-5-sulfamoylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H6N2O6S

Molecular Weight

246.20 g/mol

IUPAC Name

3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15)

InChI Key

IQMGZORLUAGXCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O

Origin of Product

United States

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